
Vialox Peptide(Pentapeptide-3)
説明
Vialox Peptide, also known as Pentapeptide-3 (CAS 135679-88-8), is a synthetic pentapeptide with the sequence Gly-Pro-Arg-Pro-Ala-NH₂ and a molecular formula of C₂₁H₃₇N₉O₅ (molecular weight ~495.6 g/mol) . Derived from the venom of the temple viper (Tropidolaemus wagleri), it functions as a competitive antagonist of nicotinic acetylcholine receptors (nAChRs) at neuromuscular junctions, inhibiting sodium influx and muscle contraction . This mechanism mimics the effects of botulinum toxin (Botox) but is delivered topically rather than via injection .
準備方法
Solid-Phase Peptide Synthesis (SPPS)
Fundamental Principles of SPPS
Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide manufacturing, enabling the sequential assembly of amino acids on an insoluble resin support. This method, pioneered by Merrifield in 1963, ensures high yields by driving reactions to completion through excess reagent use and simplified purification . For Vialox Peptide, the process begins with the attachment of the C-terminal amino acid (alanine) to a resin, followed by iterative cycles of deprotection, coupling, and cleavage.
Resin Loading and Initial Activation
The first step involves anchoring the C-terminal alanine to a chlorotrityl or Wang resin. The resin’s hydroxyl groups react with the carboxyl group of the amino acid, forming a stable ester linkage. Activation reagents such as hydroxybenzotriazole (HOBt) or Oxyma Pure facilitate this reaction, minimizing racemization .
Deprotection and Coupling Cycles
Each subsequent amino acid is added via a four-step cycle:
-
Deprotection : Removal of the Fmoc (9-fluorenylmethoxycarbonyl) group from the resin-bound amino acid using piperidine in N-methylpyrrolidone (NMP).
-
Activation : The incoming amino acid’s carboxyl group is activated using carbodiimides (e.g., DIC or HBTU).
-
Coupling : The activated amino acid reacts with the deprotected amine, elongating the peptide chain.
-
Washing : Excess reagents are removed with solvents like dimethylformamide (DMF) or dichloromethane (DCM).
This cycle repeats for each residue (Pro, Arg, Pro, Gly), with coupling efficiency monitored via Kaiser or chloranil tests .
Cleavage and Global Deprotection
Upon completing the sequence, the peptide is cleaved from the resin using trifluoroacetic acid (TFA) containing scavengers (e.g., triisopropylsilane or water) to remove side-chain protecting groups. The crude product is then precipitated in cold ether and lyophilized .
Industrial-Scale SPPS Optimization
Industrial production of Vialox Peptide employs automated synthesizers to enhance reproducibility. Key optimizations include:
-
Temperature Control : Coupling at 50°C reduces reaction times by 40% compared to room temperature .
-
Microwave Assistance : Microwave irradiation accelerates deprotection and coupling, achieving 99% conversion in 2 minutes per cycle .
-
Green Solvents : Substituting DMF with cyclopentyl methyl ether (CPME) reduces environmental impact without compromising yield .
Continuous Flow Liquid-Phase Peptide Synthesis (LPPS)
Methodology and Advantages
Continuous Flow LPPS represents a paradigm shift, enabling rapid synthesis in minutes rather than hours. This method utilizes microreactors and packed-bed systems to enhance mixing and heat transfer, critical for maintaining low epimerization rates .
Reactor Configuration and Parameters
A stainless steel reactor (100 mm × 10 mm) packed with 5% Pd/C catalyst facilitates hydrogenation and coupling steps. Optimal conditions include a flow rate of 6.0 mL/min, pressure of 1.0 MPa, and reaction time of 78.5 seconds, achieving >99% conversion and 95% yield (Table 1) .
Table 1: Continuous Flow LPPS Reaction Parameters and Outcomes
Flow Rate (mL/min) | Pressure (MPa) | Reaction Time (s) | Conversion (%) | Yield (%) |
---|---|---|---|---|
2.0 | 0.5 | 235.5 | 81 | 78 |
6.0 | 1.0 | 78.5 | >99 | 95 |
10.0 | 1.0 | 47.1 | >99 | 96 |
Comparative Performance vs. SPPS
Continuous Flow LPPS reduces synthesis time from 360 minutes (SPPS) to 25 minutes while maintaining comparable purity (95% vs. 93%) and yield (90% vs. 92%) (Table 2) .
Table 2: SPPS vs. Continuous Flow LPPS Efficiency
Synthesis Method | Time (min) | Purity (%) | Yield (%) |
---|---|---|---|
SPPS | 360 | 93 | 92 |
Continuous Flow LPPS | 25 | 95 | 90 |
Industrial-Scale Production Techniques
Automation and Scalability
Automated fast-flow instruments, such as those described by Hartrampf et al., enable the synthesis of peptides up to 164 amino acids in hours . For Vialox Peptide, these systems integrate:
-
Precision Temperature Control : Reduces histidine epimerization to <1% at 25°C .
-
Real-Time Analytics : In-line HPLC monitors coupling efficiency, enabling immediate corrections .
Environmental and Economic Considerations
Industrial producers prioritize solvent recycling and waste reduction. For example, CPME recovery rates exceed 85%, lowering costs by 30% compared to traditional DMF-based systems .
Challenges and Innovations in Synthesis
Epimerization Mitigation
Epimerization at sensitive residues (e.g., cysteine, histidine) remains a critical challenge. Recent advances include:
-
Low-Temperature Coupling : Activating amino acids at -15°C reduces cysteine epimerization from 8% to 0.5% .
-
Pseudoproline Dipeptides : Incorporating oxazolidine derivatives minimizes chain aggregation, enhancing coupling efficiency .
High-Fidelity Automated Synthesis
The integration of machine learning algorithms optimizes reagent stoichiometry and reaction times, achieving 99.8% sequence accuracy for Vialox Peptide .
化学反応の分析
反応の種類
ペンタペプチド-3 (酢酸塩) は、次のようなさまざまな化学反応を起こすことができます。
酸化: この反応はプロリン残基で起こり、ヒドロキシプロリンが生成されます。
還元: 還元反応はあまり一般的ではありませんが、酸化された残基の還元を含む場合があります。
置換: 置換反応はアミノ酸側鎖、特にアルギニン残基で起こる可能性があります。
一般的な試薬と条件
酸化: 過酸化水素またはその他の酸化剤を穏やかな条件で使用できます。
還元: 水素化ホウ素ナトリウムなどの還元剤を使用できます。
置換: アルギニンに対するアルキル化剤など、所望の置換に応じてさまざまな試薬を使用できます。
主な生成物
これらの反応から生成される主な生成物には、酸化によるヒドロキシプロリンと、使用される試薬に応じてさまざまな置換ペプチドが含まれます .
科学研究への応用
ペンタペプチド-3 (酢酸塩) は、幅広い科学研究への応用があります。
化学: ペプチド合成と修飾の研究におけるモデルペプチドとして使用されます。
生物学: 細胞シグナル伝達と受容体相互作用における役割について研究されています。
医学: 特に抗老化製品やスキンケア製品における潜在的な治療効果について調査されています。
科学的研究の応用
Scientific Research Applications
Vialox Peptide has diverse applications across various scientific fields:
Cosmetic Dermatology
- Anti-Aging Treatments : Vialox is extensively used in skincare formulations aimed at reducing the appearance of wrinkles and fine lines. Clinical studies have shown that it can decrease wrinkle depth by up to 49% after consistent application over 28 days .
- Skin Smoothing : In vitro studies indicate that Vialox can reduce muscle contractions by up to 71% shortly after application, contributing to smoother skin texture.
Biological Research
- Cellular Signaling Studies : Researchers utilize Vialox in studies examining its interaction with cellular signaling pathways, particularly those involving acetylcholine receptors .
- Peptide Synthesis : It serves as a model peptide in investigations related to peptide synthesis and modification techniques.
Pharmaceutical Research
- Potential Therapeutic Effects : Investigations are ongoing into Vialox's potential therapeutic roles beyond cosmetics, particularly in treating conditions related to neuromuscular function due to its mechanism resembling that of natural neurotoxins .
Clinical Trials
A notable clinical trial involved 45 healthy subjects who applied Vialox twice daily for 28 days. The results demonstrated significant improvements in wrinkle visibility compared to control groups using alternative peptides like Syn-Ake and Argireline. Vialox was found to be more effective in reducing wrinkle depth across multiple parameters .
In Vitro Studies
Several studies have reported that Vialox effectively inhibits acetylcholine release at neuromuscular junctions. This was evidenced by decreased muscle contractions in treated samples compared to controls, confirming its efficacy as a neuromuscular antagonist .
Safety Profile
Extensive testing has confirmed that Vialox is safe for topical application, with no significant adverse effects reported during clinical trials. This safety profile enhances its appeal as a cosmetic ingredient .
作用機序
ペンタペプチド-3 (酢酸塩) は、ニコチン性アセチルコリン受容体のアンタゴニストとして作用することにより、その効果を発揮します。これらの受容体をブロックすることにより、筋肉収縮につながる神経シグナルの伝達を防ぎます。これにより、筋肉が弛緩し、しわの出現が減少します。 分子標的は、シナプス後膜上のニコチン性アセチルコリン受容体です .
類似化合物との比較
Key Properties and Efficacy
- Mechanism : Blocks acetylcholine binding to nAChRs, reducing muscle contractions by up to 71% within 1 minute of application .
- Clinical Results :
- Safety: No significant adverse effects reported in clinical trials, making it a safer alternative to injectable neurotoxins .
Table 1: Comparative Analysis of Anti-Wrinkle Peptides
Mechanistic Differences
- Vialox vs. Argireline/SYN-AKE :
- Vialox vs. Botox: Botox requires injections and cleaves SNAP-25, permanently disabling neurotransmission. Vialox offers temporary, non-invasive muscle relaxation .
Efficacy and Application
- Speed of Action : Vialox reduces muscle contractions by 71% within 1 minute , outperforming Argireline (effects seen after hours) .
- Synergy : Leuphasyl combined with Argireline enhances wrinkle reduction, but Vialox alone achieves comparable efficacy .
- Clinical Trials : In a 45-subject study, Vialox outperformed SYN-AKE and Argireline in reducing crow’s feet and forehead wrinkles .
Critical Analysis of Research Limitations
- Long-Term Effects : Most trials span ≤28 days; long-term efficacy and safety beyond this period are unverified .
生物活性
Vialox Peptide, also known as Pentapeptide-3, is a synthetic peptide with significant biological activity, particularly in the fields of dermatology and cosmetic science. This article explores its mechanisms of action, biochemical properties, and clinical efficacy based on diverse research findings.
Overview of Vialox Peptide
Pentapeptide-3 is composed of five amino acids: Glycine, Proline, Arginine, Proline, and Alanine (Gly-Pro-Arg-Pro-Ala-NH2). It is derived from the venom of the temple viper (Tropidolaemus wagleri) and functions primarily as a competitive antagonist at nicotinic acetylcholine receptors (AChR) on muscle cells. This action leads to muscle relaxation, which is beneficial in reducing facial wrinkles and expression lines .
Target and Mode of Action
- Target : Vialox Peptide targets acetylcholine receptors located on the post-synaptic membrane of muscle cells.
- Mode of Action : As a competitive antagonist, it blocks acetylcholine from binding to its receptors, resulting in reduced muscle contraction. This mechanism mimics the effects of botulinum toxin but with a potentially safer profile for topical applications .
Biochemical Pathways
- The primary pathway involves inhibition of AChR activity, leading to a curare-like effect that relaxes facial muscles and reduces the appearance of wrinkles .
Cellular Effects
Vialox Peptide has been shown to significantly impact skin cells:
- Reduction in Muscle Contractions : In vitro studies indicate a 71% reduction in muscle contractions within one minute post-treatment and 58% after two hours .
- Wrinkle Reduction : Clinical studies report that after 28 days of treatment twice daily, the depth of wrinkles was reduced by 49% .
Case Studies and Research Findings
- In Vitro Studies : Research has demonstrated that Vialox effectively inhibits the release of acetylcholine at neuromuscular junctions. This was observed through experiments showing decreased muscle contractions in treated samples compared to controls .
- Clinical Trials : A study involving 45 healthy subjects compared the efficacy of Vialox with other peptides like Syn-Ake and Argireline. Results indicated that Vialox outperformed these alternatives in reducing wrinkle visibility across various parameters .
- Safety Profile : Extensive testing has confirmed that Vialox is safe for topical application, with no significant adverse effects reported in clinical settings .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of Vialox (Pentapeptide-3) in neuromuscular junction (NMJ) modulation?
Vialox (H-Gly-Pro-Arg-Pro-Ala-NH₂) acts as an acetylcholine (ACh) receptor antagonist, inhibiting sodium ion release at post-synaptic membranes to induce muscle relaxation . This mechanism mirrors snake venom-derived neurotoxins, reducing dynamic wrinkles caused by repetitive facial muscle contractions. Researchers should employ in vitro electrophysiological assays (e.g., patch-clamp studies on ACh receptors) and in vivo muscle contraction models (e.g., rodent levator labii superioris assays) to validate this pathway .
Q. How can researchers validate the anti-wrinkle efficacy of Vialox in experimental models?
Use randomized, double-blind clinical trials with 3D skin imaging to quantify wrinkle depth and skin roughness. Manufacturer-reported data (49% reduction in periorbital wrinkles) should be benchmarked against independent studies using polarized light microscopy and profilometry . Include placebo-controlled cohorts and standardize application protocols (e.g., 100–500 ppm concentrations in emulsions) to minimize variability .
Q. What are the optimal synthesis protocols for Vialox peptide in aqueous-phase systems?
Aqueous solid-phase peptide synthesis (ASPPS) achieves a 48% yield under the following conditions:
- Resin : Rink amide-ChemMatrix (0.4–0.6 mmol/g loading)
- Solvent : Water:MeCN (70:30)
- Coupling : 25 min at ambient temperature with Smoc-protected amino acids
- Cleavage : TFA:H₂O:TES (95:2.5:2.5) for 60 min Purity can be verified via RP-HPLC (retention time: 11.35 min) and ESI-MS (observed [M+H]⁺: 496.37 vs. calculated: 495.59) .
Advanced Research Questions
Q. What methodological considerations are critical for resolving contradictions between manufacturer-reported data and independent studies on Vialox?
- Reproducibility : Replicate in vitro assays (e.g., ACh receptor binding kinetics) using standardized cell lines (e.g., HEK-293T expressing human AChR).
- Blinding : Mask peptide concentrations in clinical trials to eliminate observer bias .
- Meta-analysis : Aggregate data from fragmented studies using frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to identify confounding variables (e.g., formulation stability) .
Q. How can researchers optimize solid-phase synthesis parameters to improve Vialox yield and purity?
Key variables to test:
Q. What advanced analytical techniques are required for quantifying Vialox in complex biological matrices?
- LC-MS/MS : Use a Q-TOF mass spectrometer with collision-induced dissociation (CID) to distinguish Vialox (m/z 495.59) from isotopic interferents .
- Immunoassays : Develop monoclonal antibodies against the Gly-Pro-Arg epitope for ELISA-based quantification in skin biopsies .
- Stability Testing : Monitor peptide degradation under UV exposure and varying pH (4–8) using circular dichroism spectroscopy .
Q. Methodological Frameworks for Research Design
- FINER Criteria : Ensure questions are Feasible, Interesting, Novel, Ethical, and Relevant. For example, a study comparing Vialox to Botulinum toxin must address ethical approvals for human trials .
- PICOT Framework : Structure clinical research as:
特性
IUPAC Name |
(2S)-1-(2-aminoacetyl)-N-[(2S)-1-[(2S)-2-[[(2S)-1-amino-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pyrrolidine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H37N9O5/c1-12(17(23)32)27-18(33)15-7-4-10-30(15)20(35)13(5-2-8-26-21(24)25)28-19(34)14-6-3-9-29(14)16(31)11-22/h12-15H,2-11,22H2,1H3,(H2,23,32)(H,27,33)(H,28,34)(H4,24,25,26)/t12-,13-,14-,15-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BYWJFRMLHFQWSR-AJNGGQMLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C2CCCN2C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]2CCCN2C(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H37N9O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。